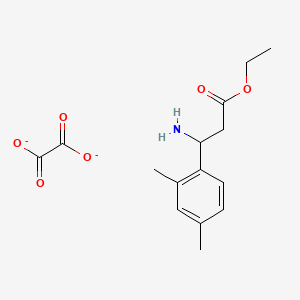
Ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate is a chemical compound with the molecular formula C15H21NO6. It is commonly used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of an amino group and a dimethylphenyl group, which contribute to its reactivity and versatility in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate typically involves the reaction of ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate with oxalic acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common reagents used in the synthesis include ethyl acetate, dimethylphenylamine, and oxalic acid .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the continuous addition of reagents and the use of catalysts to speed up the reaction. The product is then purified using techniques such as crystallization and chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions include oxides, amines, and substituted derivatives, which have various applications in research and industry .
Applications De Recherche Scientifique
Ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate involves its interaction with molecular targets such as enzymes and receptors. The amino group and the dimethylphenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved in its mechanism of action include enzymatic catalysis and receptor-mediated signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate: Similar in structure but with methoxy groups instead of methyl groups.
Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate: Contains chlorine atoms instead of methyl groups.
Ethyl 3-amino-3-(2,4-dimethylphenyl)butanoate: Differs in the length of the carbon chain.
Uniqueness
Ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C15H19NO6-2 |
|---|---|
Poids moléculaire |
309.31 g/mol |
Nom IUPAC |
ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate;oxalate |
InChI |
InChI=1S/C13H19NO2.C2H2O4/c1-4-16-13(15)8-12(14)11-6-5-9(2)7-10(11)3;3-1(4)2(5)6/h5-7,12H,4,8,14H2,1-3H3;(H,3,4)(H,5,6)/p-2 |
Clé InChI |
WLXPNMJNHRIJOE-UHFFFAOYSA-L |
SMILES canonique |
CCOC(=O)CC(C1=C(C=C(C=C1)C)C)N.C(=O)(C(=O)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[3,4-b]quinoline, 6-methyl-1,3-diphenyl-](/img/structure/B14230671.png)
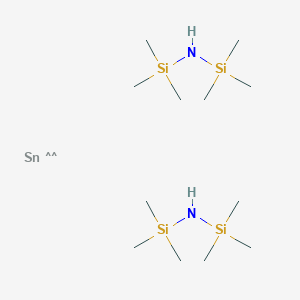
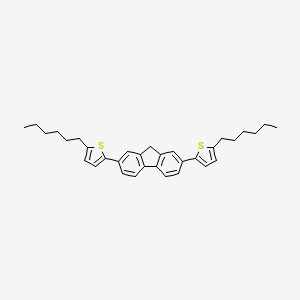
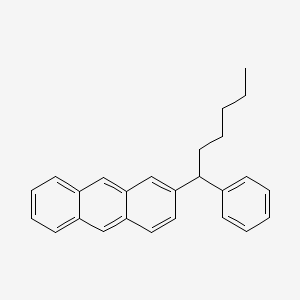
![N-(6-{[(2-Cyanohydrazinyl)methylidene]amino}-1,2,3,5-tetrazin-4-yl)urea](/img/structure/B14230689.png)
![N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N'-phenylthiourea](/img/structure/B14230691.png)

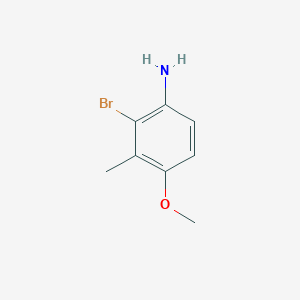
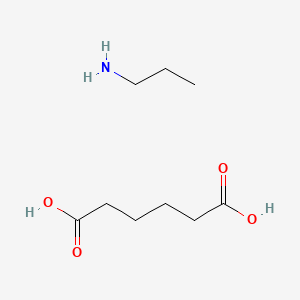


![1,2,3,4,6,8,9-Heptabromodibenzo[b,d]furan](/img/structure/B14230724.png)


